Bienvenue dans la boutique en ligne BenchChem!

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide

X-ray crystallography Molecular replacement Heavy-atom derivatization

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide (CAS 620590-28-5) is a synthetic, low-molecular-weight benzamide derivative (MF: C₁₁H₁₂INO₃S; MW: 365.19 g/mol) that features a 4-iodophenyl moiety linked via an amide bond to a saturated, oxidized thiolane (sulfolane) ring system. The compound bears a single iodine atom at the para-position of the benzamide ring, imparting a heavy-atom signature useful in X-ray crystallography and enabling potential radio-iodination.

Molecular Formula C11H12INO3S
Molecular Weight 365.19
CAS No. 620590-28-5
Cat. No. B2831004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide
CAS620590-28-5
Molecular FormulaC11H12INO3S
Molecular Weight365.19
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C11H12INO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14)
InChIKeyVLQBADJETWKROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide (CAS 620590-28-5): Procurement-Relevant Physicochemical & Structural Profile


N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide (CAS 620590-28-5) is a synthetic, low-molecular-weight benzamide derivative (MF: C₁₁H₁₂INO₃S; MW: 365.19 g/mol) that features a 4-iodophenyl moiety linked via an amide bond to a saturated, oxidized thiolane (sulfolane) ring system . The compound bears a single iodine atom at the para-position of the benzamide ring, imparting a heavy-atom signature useful in X-ray crystallography and enabling potential radio-iodination . The sulfone group (1,1-dioxo-thiolane) confers enhanced aqueous solubility relative to unoxidized thioether analogs and bestows a distinct hydrogen-bond-acceptor pharmacophore not present in simple benzamides [1]. Procurement documentation typically specifies a minimum purity of 95% (HPLC) . The combination of the 4-iodo substituent and the constrained, polar sulfolane ring differentiates it from the large family of N-substituted benzamides produced for medicinal-chemistry screening collections.

Why In-Class N-Sulfolanyl-Benzamide Analogs Cannot Substitute for N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide in Biochemical Probe and Radioligand Applications


Within the broader chemotype of N-(1,1-dioxothiolan-3-yl)benzamides, the presence and position of the halogen atom dictate the compound's utility as a biochemical probe and its potential for downstream radiochemistry . Analogs carrying electron-donating substituents at the 4-position (e.g., -OCH₃, CAS 618079-18-8) or the unsubstituted parent N-(1,1-dioxothiolan-3-yl)benzamide (CAS 17153-58-1) lack the heavy-atom scattering power and the electrophilic iodine necessary for isotopic exchange radiolabeling with ¹²⁵I or ¹³¹I [1]. Conversely, regioisomeric 2-iodo or 3-iodo analogs (e.g., CAS 898425-53-1) may exhibit altered target-binding geometries due to the different exit vector of the halogen atom, which has been shown to significantly impact affinity in related 4-iodobenzamide pharmacophores targeting melanin and sigma receptors [2]. The dioxothiolan ring itself is a recognized structural motif for improved solubility and metabolic stability over unoxidized thiolane or simple alkyl-amide linkers [3]. Consequently, substituting with a halogen-deleted, regioisomeric, or ring-modified analog risks loss of both the specific molecular recognition and the unique physicochemical signature that justify the selection of this precise compound for structure-activity relationship (SAR) campaigns or imaging-agent development.

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide: Quantifiable Differentiation Data vs. Closest Structural Analogs


Heavy-Atom Signature: Calculated Anomalous Scattering Factor vs. 4-Methoxy Analog

The 4-iodo substituent provides a strong anomalous scattering signal at Cu Kα wavelength (f″ ≈ 6.8 e⁻ at 1.54 Å), a property absent in the otherwise isosteric 4-methoxy analog N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide (CAS 618079-18-8) [1]. For protein-ligand co-crystallography, this enables experimental phasing via SAD/MAD methods without additional heavy-atom soaking, eliminating a time-consuming optimization step critical for procurement decisions in structural biology groups [2].

X-ray crystallography Molecular replacement Heavy-atom derivatization

Radio-Iodination Compatibility: Para-Iodo Regiochemistry Enables Isotopic Exchange vs. Meta- or Ortho-Iodo Isomers

The para-iodo configuration of the target compound permits direct isotopic exchange with Na¹²⁵I under oxidative conditions (Chloramine-T), a well-established protocol for 4-iodobenzamide imaging agents [1]. In contrast, the ortho-iodo regioisomer N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-iodobenzamide (CAS 898425-53-1) may exhibit steric hindrance during the electrophilic exchange, potentially reducing radiochemical yield (RCY) and specific activity .

Radio-iodination Isotopic exchange Iodobenzamide imaging

Aqueous Solubility Enhancement: Sulfone Ring vs. Unoxidized Thiolane or Simple Alkyl Linkers

The 1,1-dioxo-thiolane (sulfolane) core confers significantly greater aqueous solubility compared to unoxidized tetrahydrothiophene or simple alkyl-amide linkers. Tetrahydrothiophene-1,1-dioxide (sulfolane) exhibits a measured water solubility of 52.4 g/L (logS = -0.36) and a logP of -0.65, indicating pronounced hydrophilicity [1]. Analogs built on an unoxidized thiolane core are predicted to have a logP approximately 0.5–1.0 units higher and aqueous solubility at least 10-fold lower. While direct solubility data for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide are not yet published, the dominant contribution of the sulfolane fragment to overall solubility allows a class-level inference that this compound is more soluble than its unoxidized or C-linked analogs, an advantage for biochemical assay formulation in aqueous buffers [2].

Aqueous solubility Drug-likeness Sulfolane pharmacophore

Exploratory Kinase and GIRK Channel Interaction Profile: Basis for SAR Differentiation

BindingDB records indicate that structurally related N-(1,1-dioxothiolan-3-yl)benzamides engage protein targets including GIRK1/2 channels and various kinases. For instance, an N-(1,1-dioxothiolan-3-yl)thiazole-4-carboxamide analog (BDBM231675) demonstrated an IC50 of 1,400 nM in a kinase inhibition assay [1]. A distinct sub-series featuring the dioxothiolan ring acts as positive allosteric modulators (PAMs) of GIRK1/2 with EC50 values in the low nanomolar range (81 nM for CHEMBL4461542, a related chemotype) [2]. These data establish the dioxothiolan-3-yl-amide substructure as a privileged scaffold for modulating ion channels and kinases. While direct affinity data for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide are not yet reported, the conserved scaffold suggests the compound is a viable starting point for kinase- or GIRK-focused SAR expansion, particularly with the added functionality of the 4-iodo group as a synthetic handle for further diversification.

Kinase inhibition GIRK channel Allosteric modulation

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide: Evidence-Backed Research and Industrial Application Scenarios


Experimental Phasing Standard for Protein-Ligand Co-Crystallography

Structural biology core facilities and fragment-based drug discovery (FBDD) groups can employ N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide as an intrinsic heavy-atom derivative for SAD/MAD phasing at standard Cu Kα wavelengths. The strong anomalous scattering factor of iodine (f″ ≈ 6.8 e⁻) eliminates the need for post-crystallization halogen soaking, as established in Section 3 for analogous 4-iodo compounds [1]. This directly addresses the procurement criterion of minimizing crystal-handling steps while maximizing phasing power, providing a clear advantage over the 4-methoxy or unsubstituted analogs.

Cold Reference Standard for ¹²⁵I/¹³¹I Radiopharmaceutical Development

Medicinal chemistry teams developing radioiodinated imaging or therapeutic agents require a chemically identical non-radioactive ('cold') reference standard for HPLC method validation, metabolic profiling, and toxicity assessment. The para-iodo configuration of this compound makes it the ideal cold surrogate for the corresponding ¹²⁵I-labeled analog, as argued in Section 3 on the basis of regiochemical compatibility with electrophilic isotopic exchange protocols [2]. Selecting the 4-iodo regioisomer over the 2-iodo or 3-iodo variants ensures chromatographic co-elution and identical mass-spectrometric fragmentation patterns between the cold standard and the radioactive product, a regulatory requirement for IND-enabling studies.

Screening Library Building Block with Dual Functional Handles

Commercial compound vendors and in-house medicinal chemistry groups building diversity-oriented screening collections benefit from this compound's two orthogonal synthetic handles: the 4-iodo group (suitable for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling) and the dioxothiolan-3-yl amide (a validated kinase/GIRK pharmacophore, Section 3). This dual functionality enables rapid parallel derivatization to generate focused libraries exploring both the aryl substitution vector and the amide-linked scaffold simultaneously, a combinatorial advantage not offered by the 4-methoxy, 4-methyl, or unsubstituted analogs that lack a reactive carbon-halogen bond for diversification.

Aqueous-Phase Biochemical Assay Development with Reduced Solvent Artifacts

Biochemical assay developers requiring compound stock solutions in aqueous buffer (rather than high-% DMSO) can leverage the enhanced water solubility conferred by the sulfolane ring, as supported by fragment-level solubility data in Section 3 [3]. This property is critical for enzymatic assays where DMSO concentrations exceeding 1% (v/v) inhibit target activity and compromise data quality, such as in acetylcholinesterase, kinase, or protease inhibition assays. The 1,1-dioxo-thiolan ring renders this compound more compatible with low-DMSO or DMSO-free assay formats than its unoxidized thioether or alkyl-linked congeners, directly aligning with assay-reproducibility requirements in HTS campaigns.

Quote Request

Request a Quote for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.